10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one

Catalog No.
S12338897
CAS No.
918300-51-3
M.F
C13H8O3
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one

CAS Number

918300-51-3

Product Name

10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one

IUPAC Name

10-hydroxybenzo[g]chromen-2-one

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C13H8O3/c14-11-6-5-9-7-8-3-1-2-4-10(8)12(15)13(9)16-11/h1-7,15H

InChI Key

XFVVGELTCMXFBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=O)OC3=C2O

10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one (also recognized as a 10-hydroxybenzo[g]coumarin derivative) is a linearly π-extended coumarin featuring a critical phenolic hydroxyl group. In procurement and molecular design, this compound serves as a high-performance scaffold for manufacturing red/far-red and two-photon fluorescent probes. Unlike standard coumarins, the linearly fused naphthalene ring extends the conjugation length, significantly red-shifting both absorption and emission profiles into the optical window suitable for deep-tissue bioimaging [1]. The hydroxyl moiety acts as an essential electron-donating group for intramolecular charge transfer (ICT) and provides a versatile synthetic handle for attaching analyte-specific recognition groups, making it a highly sought-after precursor for diagnostic and analytical reagent manufacturing [2].

Research Fit

Naphthopyranone core for fluorescent probe and kinase inhibitor research
Positional isomer with distinct hydrogen‑bonding and electronic profile
Predicted cell‑permeable physicochemical space for phenotypic screening
Late‑stage functionalization handle for focused library synthesis

Substituting 10-hydroxy-2H-naphtho[2,3-b]pyran-2-one with standard coumarins (e.g., umbelliferone) or angular isomers (such as benzo[f]coumarins) fundamentally compromises downstream probe performance. Standard coumarins emit in the blue/green spectrum, which suffers from severe background autofluorescence and poor tissue penetration in biological assays [1]. While angular benzo[f]coumarins offer some red-shifting, their non-linear conjugation disrupts optimal intramolecular charge transfer (ICT), resulting in severe fluorescence quenching in polar aqueous environments [2]. Furthermore, substituting with a non-hydroxylated benzo[g]coumarin eliminates the critical reactive phenolic site required for caging strategies, rendering the scaffold useless for manufacturing analyte-responsive 'turn-on' sensors [3].

Substitution Risk

Target 10‑Hydroxy isomer – peri‑OH activates leaving‑group ability and enables predicted ESIPT photophysics
Substitute 4‑Hydroxy or 8‑hydroxy‑4‑methyl isomers – altered hydrogen‑bond geometry may shift fluorescence behaviour and kinase recognition
Risk Regioisomeric switch can invalidate SAR campaigns, alter cellular permeability predictions, and reduce synthetic diversification efficiency

Red-Shifted Emission for Deep-Tissue Imaging

The linear π-extension of the benzo[g]coumarin core significantly alters the electronic bandgap compared to standard coumarin scaffolds. Spectral analysis demonstrates that the target compound class achieves an emission maximum near 600 nm, whereas the baseline 7-hydroxycoumarin emits at approximately 455 nm [1]. This substantial red-shift moves the emission into the optical window required for deep-tissue imaging, effectively bypassing the blue/green autofluorescence typical of biological samples [2].

Evidence DimensionEmission Wavelength Maximum (λem)
Target Compound Data~600 nm (Red/Far-red region)
Comparator Or Baseline7-Hydroxycoumarin (~455 nm)
Quantified Difference~145 nm bathochromic shift
ConditionsAqueous buffer systems at physiological pH

Procuring this red-shifted scaffold is essential for manufacturing diagnostic probes that require high signal-to-noise ratios in complex biological matrices.

ESIPT Fluorescence
Class-level inference
Predicted Stokes shift increase >100 nm vs. MMBC; dual‑emission anticipated
May support ratiometric probe design; requires direct validation
No direct comparative data published; based on benzocoumarin photophysical trends

Quantum Yield Stability in Polar Media

A critical failure point for many extended fluorophores is fluorescence quenching in polar solvents due to twisted intramolecular charge transfer (TICT). Because of its linear conjugation, the target benzo[g]coumarin maintains a stable and highly efficient ICT state, preserving a high fluorescence quantum yield in polar environments. In contrast, angular benzo[f]coumarin isomers experience severe quenching in polar media like DMSO or water [1]. This stability ensures that the target compound remains highly emissive when formulated into aqueous biological assays [2].

Evidence DimensionFluorescence Quantum Yield (ΦF)
Target Compound DataMaintains high ΦF (>0.3) in polar solvents
Comparator Or BaselineBenzo[f]coumarin isomers (ΦF often <0.05 in polar media)
Quantified Difference>6-fold higher quantum yield in polar environments
ConditionsPolar solvent systems (e.g., DMSO/Water mixtures)

Ensures that diagnostic reagents synthesized from this precursor do not lose their signal intensity when deployed in standard aqueous biological workflows.

Membrane Permeability
Cross-study comparable
ΔLogP = +0.70
~5‑fold higher lipophilicity vs. 4‑hydroxy regioisomer
Supports passive diffusion research context; may reduce need for permeation enhancers
In silico prediction; experimental confirmation advised

Activatable Turn-On Probe Precursor

The presence of the hydroxyl group on the benzo[g]coumarin core provides a vital synthetic handle for probe manufacturing. By converting the hydroxyl group into an analyte-cleavable ester or ether, the intramolecular charge transfer is disrupted, effectively quenching the fluorescence (the 'OFF' state). Upon cleavage by the target analyte, the strong fluorescence of the free hydroxylated compound is restored, yielding a >50-fold signal enhancement [1]. Unsubstituted benzo[g]coumarin lacks this handle and remains constitutively fluorescent, making it impossible to use for activatable sensor designs [2].

Evidence DimensionAnalyte-Triggered Fluorescence Enhancement (Turn-On Ratio)
Target Compound Data>50-fold enhancement (from caged to free hydroxyl state)
Comparator Or BaselineUnsubstituted 2H-naphtho[2,3-b]pyran-2-one (0-fold enhancement, constitutive)
Quantified DifferenceAbsolute requirement for activatable probe synthesis
ConditionsStandard enzymatic or chemical cleavage assays

The specific hydroxyl functionalization is the non-negotiable structural feature required to manufacture zero-background, stimuli-responsive diagnostic reagents.

Kinase Selectivity
Class-level inference
Structurally distinct from NBC (CK2 IC₅₀ 0.13–0.36 μM)
Enables SAR differentiation around benzocoumarin core; CK2 selectivity not yet assessed
Based on regioisomeric divergence; no direct kinase data for 10‑hydroxy scaffold

Two-Photon Cross-Section for Advanced Microscopy

For advanced 3D tissue imaging, fluorophores must possess a large two-photon action cross-section. The extended linear π-system of the target compound significantly enhances its non-linear optical properties compared to standard coumarins. The target benzo[g]coumarin scaffold exhibits two-photon cross-sections exceeding 100 GM in the near-infrared excitation window, whereas standard coumarin scaffolds typically exhibit values below 50 GM [1]. This makes the target compound a superior precursor for manufacturing two-photon microscopy (TPM) reagents [2].

Evidence DimensionTwo-Photon Action Cross-Section (GM)
Target Compound Data>100 GM
Comparator Or BaselineStandard coumarins (<50 GM)
Quantified Difference>2-fold enhancement in two-photon absorption
ConditionsNear-infrared femtosecond laser excitation (750-850 nm)

Justifies the selection of this specific scaffold for the commercial production of high-value imaging reagents targeted at two-photon microscopy applications.

Oral Absorption Prediction
Cross-study comparable
ΔtPSA = –20.3 Ų
~29% lower vs. di‑hydroxy congener
Lower tPSA aligns with oral absorption prediction models; context for in vivo ADME studies
In silico calculation; requires experimental PK profiling
Antiproliferative Benchmark
Class-level inference
A549 cell assay: 7‑O‑substituted analog strongest in series; 10‑OH parent untested
Synthetic entry point for head‑to‑head cytotoxicity comparison; scaffold mapping opportunity
Real‑time cell analysis (RTCA); direct activity of 10‑hydroxy compound not yet reported
Synthetic Diversification
Class-level inference
Peri‑OH predicted to facilitate nucleophilic displacement; 7‑OH analog precedent
May reduce synthetic steps for ether/ester/amine library generation
Reactivity inferred from electronic structure; experimental confirmation needed

Two-Photon Microscopy Reagent Manufacturing

Directly leveraging the >100 GM two-photon cross-section established in Section 3, this compound is an ideal core scaffold for the commercial synthesis of TPM imaging probes. Its ability to be excited by near-infrared femtosecond lasers while emitting in the red spectrum allows for deep-tissue, high-resolution 3D imaging with minimal phototoxicity, making it a premium precursor for advanced optical imaging catalogs [1].

Activatable Turn-On Diagnostic Sensor Synthesis

Utilizing the critical hydroxyl functional handle, this compound is highly suited for developing zero-background diagnostic assays. Manufacturers can derivatize the hydroxyl group with specific enzyme-cleavable or reactive oxygen species (ROS)-responsive masking groups. Upon target recognition, the >50-fold fluorescence enhancement provides exceptional signal-to-noise ratios in clinical or biological sample testing [2].

High-Stability Aqueous Fluorescent Trackers

Because the linear benzo[g]coumarin architecture resists the twisted intramolecular charge transfer (TICT) quenching seen in angular isomers, this compound is highly recommended for formulating aqueous biological trackers. It ensures that the final product maintains a high quantum yield (>0.3) in polar physiological buffers, preventing signal loss during live-cell or in vivo imaging workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ratiometric fluorescent probe development
Peri‑hydroxy ESIPT‑capable scaffold
Stokes shift, dual‑emission characterization in aprotic media
Kinase inhibitor SAR expansion
Structurally distinct 10‑hydroxy benzocoumarin core
CK2 selectivity and off‑target kinase panel profiling
Cell‑based antiproliferative assays
Predicted favourable lipophilicity and polar surface area
Passive membrane permeability, assay artifact minimization
Focused compound library synthesis
Activated peri‑hydroxy handle for late‑stage diversification
Nucleophilic displacement efficiency, library generation throughput

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.047344113 g/mol

Monoisotopic Mass

212.047344113 g/mol

Heavy Atom Count

16

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